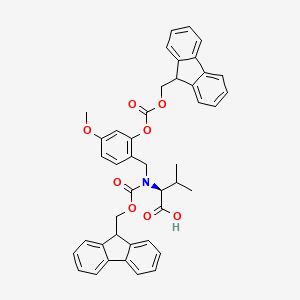

Fmoc-(fmochmb)val-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWBBFTTQDBSZ-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106661 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148515-86-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the 2,4-Dimethoxybenzyl (Dmb) Group in Fmoc-Valine Chemistry: A Technical Guide to Overcoming Difficult Peptide Couplings

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences" represents a significant hurdle, often leading to truncated products, low yields, and arduous purifications. Sterically hindered amino acids, such as valine, are notorious contributors to these challenges due to their propensity to slow coupling kinetics and promote on-resin aggregation. This technical guide delves into the pivotal role of the 2,4-dimethoxybenzyl (Dmb) group, a temporary backbone amide protecting group, as a powerful tool to mitigate these issues. We will explore the underlying mechanisms of Dmb protection, its strategic implementation through dipeptide building blocks like Fmoc-Val-(Dmb)Gly-OH, and provide field-proven insights and protocols to empower researchers in the synthesis of complex peptides.

The Challenge: Steric Hindrance and Aggregation in SPPS

Solid-Phase Peptide Synthesis, predominantly employing the Fmoc/tBu strategy, is a cornerstone of peptide chemistry. However, the step-wise addition of amino acids can be hampered by the intrinsic properties of certain residues and the growing peptide chain.

1.1. The Problem with Valine

Valine, a β-branched amino acid, presents a classic example of difficult coupling.[1] The bulky isopropyl side chain in close proximity to the α-carbon sterically obstructs the incoming activated carboxyl group of the next amino acid, significantly slowing down the acylation reaction.[1] This can lead to incomplete coupling, resulting in the formation of deletion sequences (peptides missing the intended valine residue), which are often difficult to separate from the target peptide.

1.2. The Onset of Peptide Aggregation

As the peptide chain elongates on the solid support, particularly with hydrophobic residues like valine, it can adopt secondary structures, such as β-sheets. These structures are stabilized by inter-chain hydrogen bonding between the peptide backbones.[2] This on-resin aggregation renders the N-terminal amine inaccessible for the subsequent coupling step, leading to truncated sequences and dramatically reduced yields.[3][4]

These combined challenges of steric hindrance and aggregation necessitate advanced chemical strategies to ensure the fidelity and efficiency of the synthesis.

The Dmb Group: A Mechanistic Solution

The 2,4-dimethoxybenzyl (Dmb) group is an acid-labile protecting group strategically employed on the backbone amide nitrogen of an amino acid.[5] Its primary function is to disrupt the hydrogen bonding network that drives peptide aggregation.[3][6]

2.1. Mechanism of Action

By temporarily substituting the amide hydrogen, the bulky Dmb group physically prevents the formation of inter-chain hydrogen bonds.[6] This disruption of secondary structures keeps the peptide chains well-solvated and accessible, thereby improving the kinetics of both the coupling and Fmoc-deprotection steps.[3][7] The result is a significant increase in the purity of the crude peptide and overall synthetic yield.[3]

It is crucial to note that the Dmb group is not attached to the α-amine of valine itself in a monomeric building block (i.e., Fmoc-(Dmb)Val-OH). Acylation of a Dmb-protected secondary amine is sterically hindered and inefficient.[6][8] Instead, the Dmb group is pre-installed on the amide nitrogen of the subsequent amino acid, most commonly glycine, creating a dipeptide building block.

Visualizing the Mechanism of Aggregation Prevention

The following diagram illustrates how the Dmb group disrupts the inter-chain hydrogen bonding responsible for on-resin aggregation.

Caption: Dmb group on the glycine backbone prevents inter-chain H-bonding.

Fmoc-Val-(Dmb)Gly-OH: The Strategic Dipeptide Approach

To circumvent the difficulty of coupling to a Dmb-protected amine, commercially available dipeptides such as Fmoc-Val-(Dmb)Gly-OH are utilized.[9][10] In this construct, the Dmb group protects the backbone nitrogen of the glycine residue.

The use of this dipeptide offers several key advantages:

-

Efficient Incorporation: The dipeptide is coupled as a single unit to the growing peptide chain, bypassing the challenging coupling of a sterically hindered valine followed by a difficult coupling to a Dmb-protected glycine.[10]

-

Enhanced Solubility: The Dmb group improves the solubility of the growing peptide chain, further mitigating aggregation issues.[11][12]

-

Improved Kinetics: By preventing aggregation, the N-terminus of the growing chain remains accessible, leading to more predictable and efficient subsequent coupling and deprotection steps.[7]

-

Native Sequence Regeneration: The Dmb group is acid-labile and is cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection of the peptide from the resin, regenerating the native peptide sequence.[3][6]

Experimental Protocol: Incorporating Fmoc-Val-(Dmb)Gly-OH in SPPS

This protocol outlines a general procedure for the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide, such as Fmoc-Val-(Dmb)Gly-OH, in a standard Fmoc-based SPPS workflow.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Val-(Dmb)Gly-OH (3 equivalents relative to resin loading)

-

Coupling Reagent: e.g., HATU (3 eq.), HBTU (3 eq.), or DIC (3 eq.) / HOBt (3 eq.)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Kaiser Test Reagents

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Activation of Dmb-Dipeptide:

-

In a separate reaction vessel, dissolve Fmoc-Val-(Dmb)Gly-OH and the coupling reagent (e.g., HATU) in a minimal volume of DMF.

-

Add DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating activation.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated dipeptide solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature. Longer coupling times may be necessary for particularly difficult sequences.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents and by-products.

-

Wash the resin with DCM (3 x 1 min) and then again with DMF (3 x 1 min).

-

-

Confirmation of Coupling:

-

Perform a Kaiser test on a small sample of resin beads.[1]

-

A negative result (yellow/colorless beads) indicates the successful consumption of all free primary amines and a complete coupling reaction.[1]

-

If the test is positive (blue/purple beads), a second coupling (recoupling) should be performed by repeating steps 2-4.

-

-

Proceed with Synthesis: Once a negative Kaiser test is achieved, proceed to the Fmoc deprotection of the newly added valine residue to continue the peptide synthesis.

Workflow for Dmb-Dipeptide Incorporation

This diagram outlines the decision-making process for incorporating a Dmb-dipeptide into an SPPS workflow.

Caption: SPPS workflow for coupling Fmoc-Val-(Dmb)Gly-OH.

Data Summary: The Impact of Dmb Protection

The effectiveness of Dmb-protected dipeptides has been demonstrated in numerous challenging syntheses. The following table provides representative data comparing standard SPPS with a Dmb-dipeptide strategy.

| Synthesis Challenge | Strategy | Crude Purity (%) | Overall Yield (%) | Reference |

| Hydrophobic Peptide Aggregation | Standard Fmoc-SPPS | 25 | 40 | [3] |

| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 | [3] | |

| Aspartimide Formation (Asp-Gly) | Standard Fmoc-SPPS | 45 | ~ | [3] |

| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 | ~ | [3] |

Note: Data is illustrative and actual results are sequence-dependent.

Broader Applications and Considerations

The utility of the Dmb group extends beyond overcoming valine-related aggregation.

-

Preventing Aspartimide Formation: In sequences containing an Asp-Gly motif, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly effective at preventing the formation of aspartimide side products, a common issue in Fmoc SPPS.[3][6][7] The Dmb group provides steric hindrance that blocks the undesired cyclization reaction.[3]

-

Synthesis of Long Peptides: For peptides exceeding 30 amino acids, the periodic incorporation of Dmb-protected residues (e.g., every 6-10 residues) can significantly improve synthetic outcomes by continually disrupting aggregation.[3][11]

-

Cleavage: The Dmb group is reliably cleaved with standard TFA cocktails. It is recommended to include a scavenger, such as triisopropylsilane (TIS), in the cleavage mixture.[13] When synthesizing peptides containing tryptophan, the use of Fmoc-Trp(Boc)-OH is strongly advised to prevent alkylation of the indole side chain by cleavage by-products of the Dmb group.[13]

Conclusion

The 2,4-dimethoxybenzyl (Dmb) group, when incorporated via a dipeptide building block like Fmoc-Val-(Dmb)Gly-OH, is an indispensable tool for modern peptide synthesis. It serves as a powerful "aggregation disruptor" by temporarily protecting the backbone amide, thereby overcoming the challenges associated with sterically hindered residues and hydrophobic sequences. By understanding the mechanism and employing the strategic dipeptide approach, researchers can significantly enhance the efficiency, purity, and overall success rate of synthesizing complex and "difficult" peptides, paving the way for advancements in drug discovery and biomedical research.

References

-

Sasaki, Y., et al. (1990). Protection of ψ(CH2NH) Peptide Bond with 2, 4-Dimethoxybenzyl Group in Solid-Phase Peptide Synthesis. Peptide Chemistry, 28, 229-234. Retrieved January 16, 2026, from [Link]

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. Retrieved January 16, 2026, from [Link]

-

Proposed mechanism of deprotection of DMB. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285–292. Retrieved January 16, 2026, from [Link]

-

Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry, 36(25), 3966-70. Retrieved January 16, 2026, from [Link]

-

Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

-

NEW FMOC-AA-(DMB)GLY DIPEPTIDES. (2012, December). AAPPTec. Retrieved January 16, 2026, from [Link]

-

Hmb and Dmb Protected Derivatives. (2019, November 25). AAPPTec. Retrieved January 16, 2026, from [Link]

-

Backbone protecting groups for enhanced Fmoc SPPS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

White, P. et al. (2014). Automated synthesis of backbone protected peptides. Amino Acids, 46(8), 1845-1853. Retrieved January 16, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

An In-depth Technical Guide to the Structure and Application of Fmoc-(Dmb)Val-OH

A Senior Application Scientist's Perspective on Overcoming Steric Hindrance and Aggregation in Solid-Phase Peptide Synthesis

Foreword: The Challenge of 'Difficult' Peptides

In the landscape of synthetic peptide chemistry, progress is often defined by our ability to overcome fundamental obstacles. Two of the most persistent challenges in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS) are the inefficient coupling of sterically hindered amino acids and the on-resin aggregation of the growing peptide chain. These phenomena, particularly prevalent in hydrophobic and β-branched sequences, lead to deletion mutants, truncated products, and low yields, complicating purification and compromising the integrity of the final product. The valine residue, with its bulky isopropyl side chain, is a notorious contributor to both issues.[1] This guide provides a deep dive into a specialized chemical tool designed to mitigate these exact problems: N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)-L-valine, or Fmoc-(Dmb)Val-OH. We will dissect its structure, elucidate its mechanism of action, and provide field-tested protocols for its successful application.

Molecular Architecture and Functional Anatomy

To appreciate the utility of Fmoc-(Dmb)Val-OH, one must first understand its structure as a composite of three distinct functional moieties. Each component is strategically chosen to perform a specific role during the iterative process of peptide synthesis.

-

1.1 The Valine Core: Valine (Val) is a β-branched aliphatic amino acid. Its steric bulk, positioned close to the peptide backbone, physically obstructs the approach of an activated carboxyl group, significantly slowing coupling kinetics.[1] This inherent difficulty makes valine a common site for incomplete reactions and the formation of deletion sequences.

-

1.2 The Fmoc Group (N-α-Temporary Protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal protection strategy in SPPS.[2] Its primary function is to reversibly block the α-amine of the amino acid. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF.[2] This allows for the sequential and controlled elongation of the peptide chain.

-

1.3 The Dmb Group (N-α-Backbone Protection): The 2,4-dimethoxybenzyl (Dmb) group is the key innovation in this molecule. It is attached to the backbone amide nitrogen, converting the secondary amine of a standard peptide bond into a tertiary amine. This modification serves as a temporary, acid-labile backbone protecting group.[3] Unlike the Fmoc group, the Dmb group remains in place during chain assembly and is cleaved simultaneously with the side-chain protecting groups and resin linker during the final trifluoroacetic acid (TFA) cocktail treatment.[3]

Below is a visualization of the complete molecular structure.

Caption: Chemical structure of Fmoc-(Dmb)Val-OH.

The Core Mechanism: Disrupting On-Resin Aggregation

The primary driver for using a Dmb-protected amino acid is to prevent on-resin aggregation. During SPPS, as the peptide chain elongates, it can fold into β-sheet-like secondary structures, stabilized by inter-chain hydrogen bonds between backbone amides. This process renders the N-terminus of the growing peptide inaccessible, leading to failed couplings and truncated sequences.[3]

The Dmb group provides a simple yet elegant solution: steric hindrance. By alkylating the backbone nitrogen, the Dmb group eliminates the hydrogen bond donor (the N-H proton) at that position. More importantly, its sheer bulk disrupts the regular, planar structure required for β-sheet formation.[3][4] This forces the peptide chains apart, enhancing their solvation and ensuring the reactive N-terminus remains accessible for the next coupling cycle.[3] This results in improved reaction kinetics, higher crude peptide purity, and increased overall yields.[3][5]

The diagram below illustrates this mechanistic principle.

Caption: Dmb group sterically prevents inter-chain H-bonding.

Strategic Considerations and Field Insights

The decision to use Fmoc-(Dmb)Val-OH is a strategic one, reserved for sequences where significant difficulty is anticipated.

When to Deploy:

-

Hydrophobic Sequences: Peptides rich in residues like Val, Leu, Ile, and Phe are highly prone to aggregation.

-

Long Peptides: Generally, chains exceeding 30 amino acids are at higher risk of aggregation issues.[3]

-

Known "Difficult" Motifs: Specific sequences are empirically known to be challenging. Inserting a Dmb-protected residue can act as a "breaker" element. For optimal results, Dmb-protected amino acids should be placed strategically, often recommended at every 6-7 residues within a difficult region.[4][6]

Fmoc-(Dmb)Val-OH vs. Dmb-Dipeptides: While Fmoc-(Dmb)Val-OH offers precise placement, the field has also widely adopted the use of Fmoc-Xaa-(Dmb)Gly-OH dipeptides.[5] This is a critical point of comparison. Coupling any amino acid to a Dmb-protected residue (now a secondary amine on the resin) is inherently difficult.[5] Using a pre-formed dipeptide, where the challenging Dmb-amide bond is already made, circumvents this difficult on-resin coupling step.

| Feature | Fmoc-(Dmb)Val-OH | Fmoc-Xaa-(Dmb)Gly-OH Dipeptide |

| Placement | Can be placed anywhere in the sequence. | Limited to placing a Gly residue. |

| Flexibility | High; preserves the native sequence exactly. | Lower; requires a Gly in the native sequence. |

| Coupling | The subsequent coupling to the Dmb-Val can be slow and require stronger reagents/longer times. | Avoids the most difficult coupling step, as it is pre-formed. |

| Use Case | Ideal for breaking aggregation at a specific Valine residue in a native sequence. | A general and highly effective strategy for sequences containing Gly, especially Asp-Gly motifs to prevent aspartimide formation.[3][5] |

The choice is therefore a trade-off between sequence fidelity and synthetic convenience. If the native sequence contains a valine at a critical aggregation-prone position, Fmoc-(Dmb)Val-OH is the precise tool. If the sequence contains a glycine in a similar region, the corresponding dipeptide is often the more pragmatic choice.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the incorporation of Fmoc-(Dmb)Val-OH using an automated peptide synthesizer. The key to success is acknowledging the steric hindrance and planning accordingly. This workflow includes a self-validating checkpoint (the Kaiser test) to ensure reaction completion.

Materials:

-

Resin: Pre-loaded with the C-terminal amino acid (e.g., Rink Amide, Wang).

-

Amino Acid: Fmoc-(Dmb)Val-OH (3 eq).

-

Activating Reagent: HBTU (2.9 eq) or HATU (2.9 eq).

-

Base: N,N-Diisopropylethylamine (DIPEA) (6 eq).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Deprotection Solution: 20% Piperidine in DMF.

-

Washing Solvent: DMF.

-

Kaiser Test Kit (Ninhydrin solutions).

-

Capping Solution: Acetic anhydride/DIPEA/DMF.

Workflow:

Caption: Experimental workflow for coupling Fmoc-(Dmb)Val-OH.

Step-by-Step Methodology:

-

Resin Preparation: Begin with the peptide-resin following the successful deprotection of the previous amino acid's Fmoc group. Ensure the resin is swollen and washed thoroughly with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-(Dmb)Val-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 1-2 minutes.

-

Causality Note: HATU is recommended over HBTU for sterically hindered couplings as it often provides higher efficiency. The extended time is critical to allow the bulky reactants to overcome steric barriers.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for a minimum of 2 hours, with agitation. 4 hours is recommended for the first attempt.

-

-

Washing: After the coupling time, drain the reaction vessel and wash the resin extensively with DMF (at least 5 times) to remove excess reagents and byproducts.

-

Validation (Kaiser Test):

-

Extract a small sample of resin beads (approx. 1-2 mg) and wash them with ethanol.

-

Perform the Kaiser (ninhydrin) test according to the manufacturer's instructions.[1]

-

Interpretation:

-

-

Troubleshooting (If Kaiser Test is Positive):

-

Double Coupling: Immediately repeat the coupling step (Step 2) with a fresh solution of activated Fmoc-(Dmb)Val-OH for 1-2 hours.[1]

-

Re-test: Perform the Kaiser test again. If it is now negative, proceed.

-

Capping: If the Kaiser test remains positive after a second coupling, it is crucial to terminate the unreacted chains to prevent the formation of deletion peptides. Add the capping solution and agitate for 30 minutes. This acetylates the free amines, rendering them inert.[1]

-

-

Final Cleavage and Dmb Deprotection:

-

Once the full peptide sequence is assembled, the peptide is cleaved from the resin.

-

A standard cleavage cocktail, such as TFA/Triisopropylsilane(TIS)/Water (95:2.5:2.5), is used.

-

The Dmb group is acid-labile and will be cleaved concomitantly with the side-chain protecting groups (e.g., Boc, tBu) and the resin linker during this step.[3]

-

Crucial Note: The Dmb cation released during cleavage is a potent electrophile. The use of a scavenger like TIS is mandatory to prevent side reactions, particularly the modification of sensitive residues like Tryptophan.[3]

-

Conclusion

Fmoc-(Dmb)Val-OH is a highly specialized and powerful tool in the arsenal of the peptide chemist. It is not a routine reagent but a targeted problem-solver, designed with a clear understanding of the physical chemistry that governs peptide synthesis. By providing a mechanism to disrupt backbone hydrogen bonding, it directly counteracts the forces that drive aggregation, one of the most significant failure modes in SPPS. While its application requires careful consideration of coupling kinetics and validation checkpoints, the successful incorporation of a Dmb-protected residue can be the deciding factor in the synthesis of long, hydrophobic, and otherwise "impossible" peptides. Its rational design and strategic deployment exemplify the sophisticated chemical approaches now available to researchers and drug development professionals pushing the boundaries of peptide science.

References

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

AAPPTEC. Hmb and Dmb Protected Derivatives. [Link]

-

ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. [Link]

Sources

The Strategic Deployment of Fmoc-(Dmb)Val-OH in Solid-Phase Peptide Synthesis: A Technical Guide to Overcoming Peptide Aggregation

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, therapeutic, and diagnostic applications. However, the synthesis of "difficult sequences," particularly those prone to aggregation, remains a significant bottleneck, leading to diminished yields, incomplete reactions, and challenging purifications. This in-depth technical guide addresses the pervasive issue of on-resin aggregation and elucidates the mechanism of action and practical application of Fmoc-(Dmb)Val-OH and related Dmb-protected dipeptides. We will explore the strategic incorporation of the 2,4-dimethoxybenzyl (Dmb) group as a temporary backbone protecting group to disrupt inter-chain hydrogen bonding, thereby enhancing peptide solvation and synthetic efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex peptide sequences.

The Challenge of Peptide Aggregation in SPPS

The stepwise elongation of a peptide chain on a solid support can be hampered by the inherent propensity of the growing peptide to fold into secondary structures, primarily β-sheets.[1][2] This phenomenon, known as on-resin aggregation, is particularly prevalent in sequences rich in hydrophobic or β-branched amino acids like Valine, Isoleucine, and Leucine.[2][3] The formation of these aggregates is driven by inter-chain hydrogen bonding between the peptide backbones, leading to a collapse of the peptide-resin matrix.[4][5] This collapse restricts the access of reagents to the reactive sites, resulting in incomplete acylation and deprotection steps, which in turn leads to a higher incidence of deletion and truncation sequences.[6][7]

The consequences of peptide aggregation are severe, manifesting as:

-

Low crude peptide purity and overall yield: Incomplete reactions lead to a heterogeneous mixture of desired and undesired peptide sequences, complicating purification.[6]

-

Challenging purification: The aggregated crude product is often difficult to dissolve and purify by standard chromatographic techniques.[8]

-

Sequence-dependent variability: The success of a synthesis becomes highly unpredictable and sequence-dependent.

The Dmb Group: A Strategic Intervention

To counteract the detrimental effects of aggregation, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and backbone-protecting groups.[4][7] Among the most effective are backbone protecting groups that temporarily modify the amide nitrogen, thus disrupting the hydrogen bonding network responsible for aggregation.[4][9] The 2,4-dimethoxybenzyl (Dmb) group has emerged as a powerful tool for this purpose.[9][10]

Mechanism of Action: Steric Hindrance and Enhanced Solvation

The Dmb group is introduced onto the backbone amide nitrogen of an amino acid, typically as part of a dipeptide unit like Fmoc-Val-(Dmb)Gly-OH.[11][12] The bulky Dmb group sterically hinders the formation of inter-chain hydrogen bonds that are crucial for the formation of β-sheet structures.[4] This disruption of the secondary structure enhances the solvation of the growing peptide chain within the synthesis solvent (e.g., DMF or NMP), keeping it more accessible for subsequent coupling and deprotection reactions.[6][9] The native peptide backbone is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[11][13]

The strategic placement of a Dmb-protected residue, often before a hydrophobic stretch or at intervals of six to seven residues, can effectively mitigate aggregation throughout the synthesis of long and difficult peptides.[4][11]

Fmoc-(Dmb)Val-OH in Practice: A Technical Workflow

The use of Fmoc-(Dmb)Val-OH and other Dmb-dipeptides is readily integrated into standard Fmoc-SPPS protocols. Due to the steric hindrance of the Dmb group, coupling the subsequent amino acid to a Dmb-protected residue can be challenging.[4][11] To circumvent this, Dmb-protected amino acids are almost exclusively used as pre-formed dipeptides, such as Fmoc-Val-(Dmb)Gly-OH.[11][13] This approach introduces two amino acid residues at once and bypasses the difficult acylation of the Dmb-modified nitrogen.[13]

Experimental Protocol: Manual SPPS using Fmoc-Val-(Dmb)Gly-OH

This protocol outlines the manual incorporation of an Fmoc-Val-(Dmb)Gly-OH dipeptide into a growing peptide chain.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Val-(Dmb)Gly-OH

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Dipeptide Activation: In a separate vessel, dissolve Fmoc-Val-(Dmb)Gly-OH (2-4 equivalents relative to resin loading), HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF. Add DIPEA (4-8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[6]

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.[6] The extended coupling time is recommended to ensure complete reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[6]

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.[6]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the newly added dipeptide.[6]

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and the fulvene adduct.[6]

-

Chain Elongation: Proceed with the coupling of the next standard Fmoc-amino acid.

Automated SPPS Considerations

For automated peptide synthesizers, the Dmb-dipeptide is dissolved in DMF at the standard concentration and placed in the appropriate position. The synthesis protocol should be programmed for a single, extended coupling cycle of at least 2 hours for the Dmb-dipeptide.[6] Subsequent couplings can proceed with standard protocols.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams depict the mechanism of aggregation prevention and the experimental workflow.

Caption: Mechanism of aggregation prevention by Dmb protection.

Caption: Workflow for incorporating a Dmb-dipeptide in SPPS.

Beyond Aggregation: Preventing Aspartimide Formation

Another significant side reaction in Fmoc-SPPS is the formation of aspartimide, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[6][11] The backbone amide nitrogen can nucleophilically attack the side-chain ester of aspartic acid, leading to the formation of a succinimide ring. This can then open to form both the desired β-aspartyl peptide and the undesired α-aspartyl isomer.

The Dmb group provides an elegant solution to this problem. By using a dipeptide such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, the Dmb group on the glycine nitrogen sterically hinders the initial nucleophilic attack, effectively suppressing aspartimide formation.[6][11] This has become a standard method for the incorporation of Asp-Gly sequences.[11]

Cleavage and Deprotection of Dmb-Protected Peptides

The Dmb group is acid-labile and is cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Trt, Pbf) and the resin linker during the final TFA cleavage step.[6][13]

Standard Cleavage Cocktail:

-

TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

The Dmb cation formed during cleavage is a potent electrophile and must be scavenged to prevent side reactions, particularly with sensitive residues like Tryptophan.[6][13] Therefore, the inclusion of a scavenger such as TIS is crucial. For peptides containing multiple sensitive residues (Cys, Met, Trp), a more robust scavenger cocktail may be necessary.[6]

Procedure for Cleavage:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Performance Data

The use of Dmb-protected dipeptides has been shown to significantly improve the outcomes of challenging peptide syntheses. The following tables summarize representative data comparing standard SPPS with syntheses employing Dmb-dipeptides.

| Synthesis Strategy | Crude Peptide Purity (%) | Overall Yield (%) | Notes |

| Standard Fmoc-SPPS | 25 | 40 | Synthesis of a "difficult" hydrophobic peptide.[6] |

| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 | Significant improvement in both yield and purity.[6] |

Table 1: Improvement in the Synthesis of a Difficult Hydrophobic Peptide

| Synthesis Strategy | Crude Peptide Purity (%) | Aspartimide Formation (%) | Notes |

| Standard Fmoc-SPPS (Asp-Gly) | 45 | >50 | High levels of aspartimide-related impurities.[6] |

| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 | <5 | Drastic reduction in aspartimide formation.[6] |

Table 2: Prevention of Aspartimide Formation

Conclusion

The strategic incorporation of Fmoc-(Dmb)Val-OH and other Dmb-protected dipeptides is a field-proven and highly effective method for overcoming the challenges associated with the synthesis of difficult peptide sequences. The Dmb group's ability to disrupt on-resin aggregation by sterically hindering inter-chain hydrogen bonding leads to enhanced solvation, improved reaction kinetics, and ultimately, higher purity and yield of the target peptide. Furthermore, its application in preventing aspartimide formation underscores its versatility and importance in modern peptide synthesis. By understanding the mechanism of action and adhering to the outlined protocols, researchers can confidently tackle even the most demanding synthetic targets, accelerating the pace of discovery and development in peptide science.

References

-

The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols. Benchchem.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

-

Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

-

Protection of ψ(CH 2 NH) Peptide Bond with 2, 4-Dimethoxybenzyl Group in Solid-Phase Peptide Synthesis. J-Stage.

-

Dmb - 2,4-Dimethoxybenzyl. Bachem.

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.

-

Fmoc-(Dmb)Ala-OH. Chem-Impex.

-

Hmb and Dmb Protected Derivatives. AAPPTec.

-

2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles.

-

Dmb dipeptides. Merck.

-

Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Aapptec Peptides.

-

Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Semantic Scholar.

-

Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

-

Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate.

-

Hmb and Dmb Dipeptides Archives. Aapptec Peptides.

-

Navigating the Synthesis of Difficult Peptides: A Comparative Guide to Pseudoproline Alternatives. Benchchem.

-

Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH.

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

-

Proposed mechanism of deprotection of DMB. ResearchGate.

-

Fmoc Amino Acids for SPPS. AltaBioscience.

-

Overview of Solid Phase Peptide Synthesis (SPPS).

-

Various synthetic approaches for preparing Dmb‐protected dipeptides. a)... ResearchGate.

-

Fmoc-Val-(Dmb)Gly-OH. Aapptec Peptides.

-

A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.

-

Fmoc-Val-OH – an Fmoc protected valine derivative. Advanced ChemTech.

-

Fmoc-Val-OH | Peptide synthesis. TargetMol.

-

Novabiochem - Fmoc-Val-(Dmb)Gly-OH. Sigma-Aldrich.

-

How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. Benchchem.

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

-

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA. Benchchem.

-

DMB dipeptides. Technocomm.

-

SPPS Tips For Success Handout. Mesa Labs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

The Strategic Imperative of Backbone Protection in Peptide Synthesis: An In-depth Technical Guide

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, diagnostics, and therapeutics. However, the intrinsic properties of the polypeptide chain, particularly its propensity for intermolecular and intramolecular interactions, frequently lead to significant synthetic challenges. These challenges, manifesting as incomplete reactions and the formation of intractable side products, are especially pronounced in "difficult sequences" rich in hydrophobic residues or those prone to specific side reactions. This guide provides a comprehensive exploration of backbone protection as a critical strategy to mitigate these issues. We will delve into the core chemical principles underpinning backbone protection, provide detailed technical protocols for the application of key protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), and present field-proven insights into their strategic deployment to ensure the successful synthesis of complex peptides.

The Genesis of "Difficult Sequences": Why Backbone Protection is Essential

The elegance of SPPS lies in its iterative nature; however, this very process can be its Achilles' heel. As the peptide chain elongates on the solid support, it is not merely a linear sequence of amino acids but a dynamic molecule with an emerging three-dimensional character. The primary challenges that necessitate backbone protection stem from this behavior.

The Specter of Aggregation

The leading cause of synthetic failure, particularly in longer or hydrophobic peptides, is on-resin aggregation.[1][2][3] The growing peptide chains, tethered to the solid support, can engage in extensive intermolecular hydrogen bonding, leading to the formation of stable secondary structures, predominantly β-sheets.[4] This aggregation causes the resin to collapse, severely restricting the access of reagents to the reactive N-terminus of the growing peptide chain.[5] The consequences are dire:

-

Incomplete Acylation: The incoming activated amino acid cannot efficiently reach the sterically hindered N-terminus, leading to deletion sequences.

-

Incomplete Deprotection: The deprotecting agent (e.g., piperidine in Fmoc-SPPS) cannot access the N-terminal protecting group, resulting in truncated sequences.

These failure sequences are often chromatographically similar to the target peptide, making purification a formidable, if not impossible, task.[1][2]

The Menace of Side Reactions

Beyond aggregation, the inherent reactivity of the peptide backbone can give rise to deleterious side reactions. Two of the most notorious are aspartimide formation and diketopiperazine cyclization.

-

Aspartimide Formation: This intramolecular cyclization is particularly problematic in sequences containing an aspartic acid residue followed by a small amino acid, most commonly glycine (Asp-Gly).[6][7] Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen can attack the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring. This aspartimide intermediate is unstable and can be opened by nucleophiles to yield a mixture of the desired α-peptide and the undesired β-peptide, which are often inseparable.[8]

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, especially when proline is the second residue, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[9][10] This irreversible reaction terminates the synthesis.

Backbone protection offers a robust solution to both aggregation and these common side reactions by temporarily modifying the amide bond, thereby altering its chemical properties and steric environment.[1][11]

The Arsenal of Backbone Protection: Hmb and Dmb Protecting Groups

Among the various strategies for backbone protection, the use of the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups has become a cornerstone of modern peptide synthesis.[3][12] These groups are introduced onto the backbone amide nitrogen, effectively converting the secondary amide to a tertiary amide. This seemingly subtle modification has profound consequences.

Mechanism of Action

The primary function of Hmb and Dmb is to disrupt the hydrogen bonding network that drives aggregation. By replacing the amide proton with a bulky benzyl-based group, a crucial hydrogen bond donor is removed, sterically hindering the formation of β-sheet structures.[13] This keeps the peptide chains well-solvated and accessible to reagents, dramatically improving coupling and deprotection efficiency.[4][5]

Furthermore, the steric bulk of the Dmb group effectively shields the backbone nitrogen, preventing it from participating in the intramolecular cyclization reactions that lead to aspartimide formation.[6][14]

The Hmb Advantage: Facilitated Acylation via O-N Acyl Shift

A key challenge with backbone protection is that the resulting secondary amine is sterically hindered, making the subsequent coupling step difficult. The Hmb group possesses a unique and elegant solution to this problem through an intramolecular O-N acyl shift mechanism.[3][15] The incoming activated amino acid first acylates the sterically accessible hydroxyl group of the Hmb moiety, forming a transient O-acyl isopeptide (phenyl ester). This intermediate then undergoes a rapid and favorable intramolecular rearrangement to form the stable N-acyl peptide bond.[12]

The Dmb group, lacking the hydroxyl functionality, does not benefit from this mechanism, making coupling to a Dmb-protected residue more challenging.[3] Consequently, Dmb is most commonly employed in the form of pre-formed dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH, which circumvents the difficult coupling step.[14]

Practical Application and Experimental Protocols

As a Senior Application Scientist, it is imperative to translate theory into practice. The following section provides detailed, field-tested protocols for the strategic implementation of backbone protection.

Strategic Placement of Backbone Protection

For mitigating aggregation, a general rule of thumb is to introduce a backbone protecting group, such as an Hmb- or Dmb-protected residue, approximately every 6-10 amino acids within a sequence prone to aggregation.[12] The placement should ideally be in the middle of a hydrophobic stretch.

For preventing aspartimide formation, the Dmb group is specifically introduced on the nitrogen of the amino acid C-terminal to the aspartic acid. The use of a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is the most robust and widely adopted method to completely suppress this side reaction.[6][7]

Protocol 1: Coupling of an Fmoc-Xaa(Hmb)-OH Amino Acid

This protocol outlines the manual coupling of a single Hmb-protected amino acid.

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Activation: In a separate vessel, dissolve Fmoc-Xaa(Hmb)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal volume of DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated Hmb-amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a recoupling.

-

Washing: Once the coupling is complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Coupling of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This protocol is the gold standard for preventing aspartimide formation at Asp-Gly sequences.

-

Resin Preparation: As described in Protocol 1.

-

Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 eq.), HATU (1.95 eq.), and HOAt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2 minutes.

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring and Washing: As described in Protocol 1.

Deprotection of Hmb and Dmb Groups

Both Hmb and Dmb are acid-labile and are conveniently removed during the final TFA-mediated cleavage of the peptide from the resin, along with other acid-labile side-chain protecting groups.[3] A standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours is typically sufficient.

Advanced Applications of Backbone Protection

The utility of backbone protection extends beyond linear SPPS.

Depsipeptide Synthesis

Depsipeptides, which contain one or more ester bonds in their backbone, are an important class of natural products and peptidomimetics. Backbone protection strategies can be adapted for the synthesis of depsipeptides. For instance, a depsidipeptide block can be synthesized and protected for use as a building block in SPPS.[8] The strategic replacement of an amide bond with an ester linkage, facilitated by backbone protection on neighboring residues, can also be used as a temporary modification to disrupt aggregation during the synthesis of a native peptide. The ester is later converted to the amide bond via a pH-mediated O-to-N acyl shift post-synthesis.[13]

Suppression of Diketopiperazine Formation

While less common than other strategies, the introduction of a bulky backbone protecting group on the first amino acid (at the C-terminus) can sterically hinder the N-terminal amine of the dipeptide from attacking the resin linkage, thereby reducing DKP formation. However, more common strategies involve using sterically hindered resins (e.g., 2-chlorotrityl chloride resin) or optimized deprotection/coupling protocols.[9]

Data-Driven Validation: The Impact of Backbone Protection

The theoretical advantages of backbone protection are borne out by significant improvements in synthetic outcomes, particularly for notoriously difficult sequences like the amyloid-β (Aβ) peptide.

| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Isolated Yield (%) | Reference |

| Aβ(1-42) | Standard Fmoc-SPPS | <10 | ~1-5 | [16][17] |

| Aβ(1-42) | Fmoc-SPPS with Pseudoprolines & Hmb | ~50-70 | 15-30 | [18][19] |

| H-Val-Lys-Asp-Gly-Tyr-Leu-NH₂ | Standard Fmoc-SPPS | Complex mixture with byproducts | Low | [7] |

| H-Val-Lys-Asp-Gly-Tyr-Leu-NH₂ | Using Fmoc-Asp(OtBu)-(Hmb)Gly-OH | Essentially free of impurities | High | [7] |

Table 1: Comparative data illustrating the dramatic improvement in peptide purity and yield achieved by incorporating backbone protection strategies in the synthesis of difficult sequences.

Conclusion and Future Perspectives

Backbone protection is not merely a troubleshooting tool but a fundamental and proactive strategy for the successful synthesis of complex peptides. By disrupting aggregation and preventing common side reactions, protecting groups like Hmb and Dmb significantly expand the repertoire of peptides accessible through SPPS. The continued development of novel backbone protecting groups with enhanced properties, such as increased acid lability or novel functionalities, promises to further push the boundaries of peptide synthesis, enabling the creation of ever more complex and therapeutically relevant molecules.[18][20] As Senior Application Scientists, it is our responsibility to leverage these powerful tools, grounded in a deep understanding of their chemical principles, to drive innovation in drug discovery and development.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Advances, 3(8), 2434-2437. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). The chemical synthesis of peptides and proteins. Angewandte Chemie International Edition, 59(35), 14894-14910. [Link]

-

Johnson, T., Quibell, M., Owen, D., & Sheppard, R. C. (1993). A new strategy for the solid-phase synthesis of O-phosphorylated peptides. Journal of the Chemical Society, Chemical Communications, (4), 369-371. [Link]

-

Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry. [Link]

-

Robust Chemical Synthesis of "Difficult Peptides" via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. The Journal of Organic Chemistry. [Link]

-

Improved Synthesis of Pseudoproline and DMB Dipeptide Carboxylic Acids. Request PDF. [Link]

-

Thompson, R. E., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 27(1), e202001510. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

-

Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry. [Link]

-

Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Request PDF. [Link]

-

Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Scientific Reports. [Link]

-

Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Chemistry. [Link]

-

Merck Millipore. innovations 1/03. [Link]

-

Aapptec Peptides. Fmoc-Asp(OtBu)-(Dmb)Gly-OH. [Link]

-

Offer, J., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Communications, 50(64), 8939-8941. [Link]

-

Aapptec Peptides. Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

Zarándi, M., et al. (2007). Synthesis of Aβ[1-42] and its derivatives with improved efficiency. Journal of Peptide Science, 13(3), 186-193. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Kasim, J. K., et al. (2019). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, 17(1), 30-34. [Link]

-

Novel Semi-synthetic Method for Generating Full Length β-Amyloid Peptides. National Institutes of Health. [Link]

-

Strategy for Accessing 2,5-Diketopiperazines to Elucidate the Absolute Configuration at the α-Position of α-Amino Acid Derivatives via H-NMR Spectroscopy. ResearchGate. [Link]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. ResearchGate. [Link]

-

Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

-

Peptide thioester preparation based on an N-S acyl shift reaction mediated by a thiol ligation auxiliary. ScienceDirect. [Link]

-

Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. [Link]

-

Ligation methods for peptide and protein synthesis with applications to b-peptide assembli. HAL Open Science. [Link]

-

Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]

-

Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. [Link]

-

Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Request PDF. [Link]

-

A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)... ResearchGate. [Link]

-

Synthesis of peptide thioesters via an N-S acyl shift reaction under mild acidic conditions on an N-4,5-dimethoxy-2-mercaptobenzyl auxiliary group. PubMed. [Link]

-

Peptide Thioester Synthesis via an Auxiliary-Mediated N – S Acyl Shift Reaction in Solution. J-STAGE. [Link]

Sources

- 1. polypeptide.com [polypeptide.com]

- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-asp(otbu)-(dmb)gly-oh (900152-72-9) for sale [vulcanchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]

- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding and Overcoming Peptide Aggregation in Solid-Phase Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. However, the seemingly straightforward process of solid-phase peptide synthesis (SPPS) is often hampered by a formidable challenge: on-resin peptide aggregation. This phenomenon can lead to failed syntheses, low yields, and difficult purifications, thereby impeding research and development. This guide provides an in-depth exploration of the mechanisms behind peptide aggregation and offers a comprehensive toolkit of field-proven strategies to predict, mitigate, and overcome this critical issue.

The Core Problem: Understanding On-Resin Peptide Aggregation

During SPPS, the growing peptide chain is covalently attached to an insoluble resin support. As the chain elongates, it can self-associate through intermolecular hydrogen bonding, leading to the formation of secondary structures, primarily β-sheets.[1][2] This process, known as aggregation, causes the peptide-resin matrix to become poorly solvated, effectively collapsing the reactive sites and preventing efficient access by reagents for subsequent coupling and deprotection steps.[3][4]

The consequences of on-resin aggregation are severe and multifaceted:

-

Incomplete Coupling: Reagents cannot efficiently reach the N-terminal amine of the growing peptide chain, leading to truncated sequences.[5]

-

Poor Resin Swelling: A visible sign of aggregation is the shrinking or failure of the resin beads to swell properly in the synthesis solvent.[5][6]

-

Unreliable Monitoring: Standard colorimetric tests for reaction completion, such as the Kaiser test, can give false-negative results as the reactive sites are inaccessible.[6][7]

-

Low Yield and Purity: The final crude product is a complex mixture of the target peptide along with truncated and deletion sequences, making purification challenging and significantly reducing the overall yield.[1]

"Difficult Sequences": The Role of Amino Acid Composition

While aggregation can occur in any synthesis, certain sequences, often termed "difficult sequences," are particularly prone to it. These sequences typically contain a high proportion of hydrophobic and β-branched amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala).[3][8] Additionally, amino acids capable of forming strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also contribute to aggregation.[6] The propensity for aggregation is generally low for the first five to six residues and tends to increase as the peptide chain elongates.[5]

Proactive and Reactive Strategies for Mitigating Peptide Aggregation

A successful peptide synthesis strategy involves both proactive measures to prevent aggregation from occurring and reactive approaches to address it once detected.

Foundational Considerations: Resin and Solvent Selection

Resin Selection: The choice of resin plays a crucial role in minimizing aggregation.

-

Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) increases the distance between growing peptide chains, thereby reducing the likelihood of intermolecular interactions.[9]

-

PEG-Based Resins: Resins incorporating polyethylene glycol (PEG) linkers, such as TentaGel or NovaPEG, exhibit improved swelling properties in a wider range of solvents and can help to solvate the growing peptide chain more effectively, thus disrupting aggregation.[5]

Solvent Optimization: The choice of solvent can significantly impact peptide chain solvation.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, in cases of aggregation, switching to or incorporating other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation.[5]

-

"Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic peptides.[4]

Chemical Interventions: Disrupting Secondary Structure Formation

Several chemical strategies have been developed to actively disrupt the formation of β-sheets during SPPS.

2.2.1. Pseudoproline Dipeptides

The incorporation of pseudoproline dipeptides is a powerful technique for preventing aggregation.[10] These are dipeptides where a Serine or Threonine residue is reversibly protected as a proline-like oxazolidine. This introduces a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures.[11] The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[5]

2.2.2. Backbone Protection with Dmb and Hmb

Another effective strategy is the use of removable backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).[5] These groups are attached to the amide nitrogen of an amino acid, typically Glycine, preventing it from participating in hydrogen bonding. Incorporating a Dmb- or Hmb-protected residue every six to seven amino acids can effectively disrupt aggregation.[5] These protecting groups are also removed during the final TFA cleavage.[6] Commercially available Fmoc-Aaa-(Dmb)Gly-OH dipeptides are often used to simplify the incorporation of this modification.[12][13]

Process Modifications: Leveraging Temperature and Energy

2.3.1. High-Temperature and Microwave-Assisted SPPS

Performing coupling and deprotection reactions at elevated temperatures (e.g., 50-75°C) can provide the necessary energy to disrupt secondary structures and improve reaction kinetics.[8][14] Microwave-assisted SPPS is a particularly effective method for achieving rapid and uniform heating, which can significantly reduce reaction times and improve the purity and yield of difficult peptides.[15][16][17] Microwave energy helps to prevent the growing peptide chains from folding or forming aggregates.[16]

2.3.2. Chaotropic Agents

Chaotropic agents are substances that disrupt the hydrogen-bonding network of water and other molecules.[18][19] In the context of SPPS, adding chaotropic salts such as lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling or washing solutions can help to break up aggregates and improve solvation.[5][6]

Summary of Anti-Aggregation Strategies

| Strategy | Mechanism | Key Advantages | Considerations |

| Low-Loading Resin | Increases distance between peptide chains | Simple to implement, reduces steric hindrance | Lower overall peptide yield per gram of resin |

| PEG-Based Resin | Improves solvation of the peptide-resin matrix | Effective for long and hydrophobic peptides | Higher cost compared to standard polystyrene resins |

| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone | Highly effective at disrupting β-sheets | Limited to sequences containing Ser or Thr |

| Dmb/Hmb Backbone Protection | Blocks amide hydrogen bonding | Applicable to a wider range of sequences | Can be more expensive, coupling to the protected residue can be slow[13] |

| High-Temperature/Microwave SPPS | Provides energy to disrupt secondary structures | Significantly improves kinetics and yields for difficult sequences[15][20] | Requires specialized equipment, potential for increased side reactions like racemization[16][21] |

| Chaotropic Salts | Disrupts intermolecular hydrogen bonding | Can be added to existing protocols | May require optimization of concentration, potential for salt contamination |

Monitoring and Troubleshooting: A Practical Approach

Effective monitoring of coupling reactions is critical for identifying and addressing aggregation early in the synthesis.

The Kaiser Test: A Tool for Detecting Primary Amines

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the peptide-resin.[7] A positive result (blue beads) indicates an incomplete coupling reaction, as the N-terminal amine of the previous residue is still available.[22]

Interpretation of Kaiser Test Results: [22]

-

Yellow/Colorless Beads and Solution: Complete coupling.

-

Blue/Purple Beads and Solution: Incomplete coupling.

-

Yellow Beads, Blue Solution: Nearly complete coupling.

It is important to note that the Kaiser test is not reliable for N-terminal proline residues (a secondary amine) and can give false positives under certain conditions.[7] In such cases, alternative tests like the Chloranil test may be used.[22]

Experimental Protocols

3.2.1. Protocol 1: Standard Kaiser Test

Materials:

-

Reagent A: 5% ninhydrin in ethanol

-

Reagent B: 80% phenol in ethanol

-

Reagent C: 0.001 M KCN in pyridine

-

Peptide-resin sample

Procedure:

-

Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

-

Add 2-3 drops of Reagent A.

-

Add 2-3 drops of Reagent B.

-

Add 2-3 drops of Reagent C.

-

Heat the tube at 100°C for 3-5 minutes.

-

Observe the color of the beads and the solution.

3.2.2. Protocol 2: Incorporation of a Pseudoproline Dipeptide

Materials:

-

Fmoc-deprotected peptide-resin

-

Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨPro)-OH) (3 equivalents)

-

Coupling reagent (e.g., HATU) (3 equivalents)

-

Base (e.g., DIPEA) (6 equivalents)

-

DMF

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve the pseudoproline dipeptide, HATU, and DIPEA in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated dipeptide solution to the peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling.[8]

-

Wash the resin thoroughly with DMF and proceed with the synthesis.

3.2.3. Protocol 3: Microwave-Assisted High-Temperature SPPS

Materials:

-

Peptide-resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HCTU, HATU)

-

Activation base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Microwave peptide synthesizer

Procedure:

-

Place the peptide-resin in the reaction vessel of the microwave synthesizer.

-

Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[8]

-

Wash the resin thoroughly with DMF.

-

Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).

-

Wash the resin thoroughly with DMF.

-

Repeat the deprotection and coupling cycles for the entire sequence.

Conclusion: A Strategic Approach to a Pervasive Problem

Peptide aggregation during solid-phase synthesis is a significant but manageable challenge. By understanding the underlying chemical principles and proactively implementing strategies to mitigate its occurrence, researchers can significantly improve the success rate of their syntheses. The choice of resin, solvent, and the judicious use of structure-disrupting moieties like pseudoproline dipeptides and Dmb-protected amino acids are powerful tools in the peptide chemist's arsenal. Furthermore, leveraging process parameters such as temperature, particularly through microwave-assisted synthesis, can overcome even the most difficult sequences. A combination of these strategies, coupled with diligent monitoring, will ultimately lead to higher purity, increased yields, and accelerated progress in peptide-based research and drug development.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Palasek, S. A., et al. (2013). Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. Methods in Molecular Biology, 1047, 225-34. Retrieved from [Link]

-

Koutsopoulos, S. (2016). Solid Phase Peptide Synthesis (SPPS): A Review. Journal of Peptide Science, 22(5), 275-289. Retrieved from [Link]

-

CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

-

Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 169. Retrieved from [Link]

-

Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. International Journal of Peptide Research and Therapeutics, 13(1-2), 17-23. Retrieved from [Link]

-

Hayashi, Y., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(10), 1591-1596. Retrieved from [Link]

-

Packman, L. C. (2009). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Peptide Science, 92(5), 545-554. Retrieved from [Link]

-

Collins, J. M., et al. (2014). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Journal of Visualized Experiments, (85), e51342. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Retrieved from [Link]

-

van der Donk, W. A., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 118-127. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Kumar, K. S., et al. (2007). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 104(49), 19328-19333. Retrieved from [Link]

-

Krchňák, V., et al. (1995). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Peptide Research, 8(1), 39-45. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

ResearchGate. (2024). Sequence-dependent aggregation leads to "difficult couplings", which.... Retrieved from [Link]

-

ResearchGate. (2025). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved from [Link]

-

Senko, D. A., et al. (2022). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 54(4), 631-640. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Nature Reviews Drug Discovery, 4(4), 298-306. Retrieved from [Link]

-

Hurevich, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Retrieved from [Link]

-

Bacsa, B., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 76(5), 1246-1254. Retrieved from [Link]

-

Salvi, G., et al. (2005). Effective interactions between chaotropic agents and proteins. Proteins: Structure, Function, and Bioinformatics, 61(3), 492-499. Retrieved from [Link]

-

Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

-

ResearchGate. (2025). Effective interactions between chaotropic agents and proteins. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

Sources

- 1. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]